头孢西丁钠

描述

头孢西丁钠是一种半合成的广谱抗生素,用于静脉注射。它衍生自头孢霉素C,头孢霉素C是由细菌链霉菌属的链霉菌属中的乳酸链霉菌产生的。 头孢西丁钠用于治疗严重的细菌感染,如泌尿道感染、血流感染、骨骼和关节感染以及下呼吸道感染 .

科学研究应用

头孢西丁钠具有广泛的科学研究应用:

化学: 它用作各种化学分析和研究中的参考标准。

生物学: 头孢西丁钠用于微生物学研究,以了解细菌耐药机制。

作用机制

头孢西丁钠通过抑制细菌细胞壁合成发挥作用。它与青霉素结合蛋白结合,青霉素结合蛋白对于细菌细胞壁中肽聚糖层的交联至关重要。 这种抑制阻止了功能性细胞壁的形成,导致细菌细胞裂解和死亡 .

生化分析

Biochemical Properties

Cefoxitin sodium is a beta-lactam antibiotic that binds to penicillin-binding proteins (PBPs) or transpeptidases . By binding to PBPs, cefoxitin sodium prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, thereby interfering with cell wall synthesis .

Cellular Effects

Cefoxitin sodium exerts its effects on various types of cells by inhibiting bacterial cell wall synthesis . This action results in the death of the bacterial cells . It is effective against both gram-positive and gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of action of cefoxitin sodium involves binding to penicillin-binding proteins, or transpeptidases . By binding to these proteins, cefoxitin sodium prevents the formation of cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, thereby interfering with cell wall synthesis .

Temporal Effects in Laboratory Settings

Cefoxitin sodium exhibits apparent first-order decomposition in water at pH 3-9 . Maximum stability in water is at pH 5-7 . Under these pH conditions, cefoxitin sodium loses about 10% of its activity in 2 days at 25 degrees Celsius .

Dosage Effects in Animal Models

In animal models, the dosage effects of cefoxitin sodium vary. For dogs and cats, the dosage is 20-30 mg/kg, administered intravenously every 6-8 hours .

Metabolic Pathways

Cefoxitin sodium is minimally metabolized . Approximately 85 percent of cefoxitin sodium is excreted unchanged by the kidneys over a 6-hour period, resulting in high urinary concentrations .

Transport and Distribution

Cefoxitin sodium is widely distributed to body tissues and fluids, including pleural and joint fluids, and is detectable in antibacterial concentrations in bile .

Subcellular Localization

As an antibiotic, cefoxitin sodium does not have a specific subcellular localization. Its primary site of action is the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits cell wall synthesis .

准备方法

合成路线和反应条件

头孢西丁钠的制备涉及多个步骤:

制备钠形成剂溶液: 这涉及控制温度并制备钠形成剂溶液。

溶解和脱色: 将丙酮和甲醇加入反应釜中,在氮气保护下冷却并搅拌。加入头孢西丁酸直至溶解,然后加入活性炭进行脱色。然后过滤混合物,并混合和洗涤溶剂。

结晶: 控制结晶釜的温度、搅拌速度和氮气压力。按照进料速率形式逐滴加入钠形成剂溶液,然后加入丙酮。

过滤和干燥: 过滤结晶液并干燥,然后进行检测和排放。

工业生产方法

头孢西丁钠的工业生产方法与合成路线类似,但规模更大。 该过程包括瓶子清洗、橡胶塞处理、铝盖处理、头孢西丁钠单独装载以及加盖,以获得注射用头孢西丁钠 .

化学反应分析

相似化合物的比较

头孢西丁钠经常与其他头孢菌素类抗生素(如头孢唑啉)进行比较。 两种抗生素对革兰氏阴性和革兰氏阳性细菌都有效,但头孢西丁钠具有更广泛的活性范围,对β-内酰胺酶具有更高的耐受性 . 类似的化合物包括:

- 头孢唑啉

- 头孢替坦

- 头孢呋辛

- 头孢曲松

属性

CAS 编号 |

33564-30-6 |

|---|---|

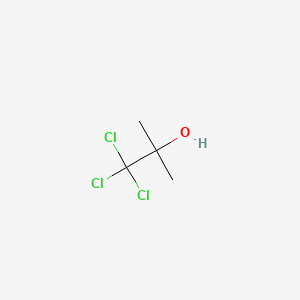

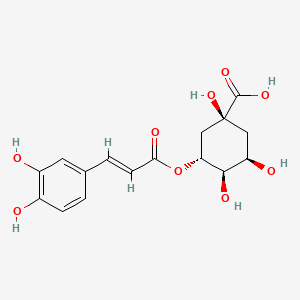

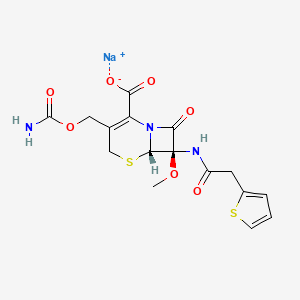

分子式 |

C16H17N3NaO7S2 |

分子量 |

450.4 g/mol |

IUPAC 名称 |

sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/t14-,16+;/m1./s1 |

InChI 键 |

MRJZOFPLZPTXGN-XMZRARIVSA-N |

SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |

手性 SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3.[Na] |

规范 SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3.[Na] |

外观 |

White to off-white solid powder. |

Key on ui other cas no. |

33564-30-6 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cefoxitin Sodium; Cefoxitin sodium salt; Cenomycin; Betacef; Merxin; MK306; MSD Brand of Cefoxitin Sodium; Sodium, Cefoxitin; Merck Brand of Cefoxitin Sodium; Merck Frosst Brand of Cefoxitin Sodium; Merck Sharp and Dohme Brand of Cefoxitin Sodium; MK 306; MK-306; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefoxitin sodium exert its antibacterial activity?

A1: Cefoxitin sodium, a second-generation cephalosporin antibiotic, disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] This binding inhibits the transpeptidation reaction, which is crucial for cross-linking peptidoglycans, the building blocks of the bacterial cell wall. [] This leads to a weakened cell wall, ultimately causing bacterial lysis and death. []

Q2: What is the stability of cefoxitin sodium in common intravenous solutions?

A2: Cefoxitin sodium exhibits robust stability in frequently used intravenous solutions such as 5% dextrose injection and 0.9% sodium chloride injection. [, , , , ] Studies using high-performance liquid chromatography (HPLC) have demonstrated that cefoxitin sodium retains over 90% of its initial concentration in these solutions for at least 24 hours at room temperature and even longer at refrigerated temperatures. [, , , , ]

Q3: Can cefoxitin sodium be frozen and thawed without compromising its stability?

A3: Research suggests that cefazolin sodium, cefoxitin sodium, and ceftazidime, when admixed with sterile water for injection, demonstrate stability after being frozen at -20°C for 30 days, thawed at 5°C for four days, and then pumped at 37°C for one day. [] This finding has practical implications for the storage and administration of these antibiotics.

Q4: How does the physical form of cefoxitin sodium influence its stability?

A5: Amorphous cefoxitin sodium has been shown to be less stable than its crystalline counterpart. [] This difference in stability highlights the importance of controlling the solid-state form during the manufacturing process to ensure optimal drug product stability.

Q5: What strategies are employed to enhance the stability of cefoxitin sodium formulations?

A6: Researchers and manufacturers often explore various approaches to optimize the stability of cefoxitin sodium, such as adjusting the pH of the formulation, incorporating stabilizers, controlling oxygen levels, and refining crystallization conditions during production. [, ]

Q6: What analytical techniques are employed to quantify cefoxitin sodium in pharmaceutical formulations?

A6: Several analytical methods are utilized to quantify cefoxitin sodium in pharmaceutical formulations. These include:

Q7: What are the key parameters considered in the validation of analytical methods for cefoxitin sodium?

A7: The validation of analytical methods for pharmaceuticals, including cefoxitin sodium, is crucial to ensure accuracy, precision, and reliability. Key parameters include:

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of cefoxitin sodium that can be reliably detected and quantified, respectively. [, , , ]

Q8: How are residual solvents monitored in cefoxitin sodium raw materials?

A9: Headspace gas chromatography (GC) is commonly used to determine the levels of residual solvents, such as methanol, acetone, dichloromethane, ethyl acetate, and tetrahydrofuran, in cefoxitin sodium raw materials. [, ] This technique plays a crucial role in ensuring the quality and safety of the final drug product.

Q9: What are the known mechanisms of bacterial resistance to cefoxitin sodium?

A10: Bacterial resistance to cefoxitin sodium can develop through various mechanisms, primarily the production of beta-lactamases. [] These enzymes can hydrolyze the beta-lactam ring of cefoxitin, rendering it ineffective. [] Other mechanisms include alterations in PBPs, reducing cefoxitin's binding affinity, and decreased permeability of the bacterial outer membrane, limiting drug entry. []

Q10: Have there been studies investigating targeted delivery strategies for cefoxitin sodium?

A11: While traditional administration methods are common for cefoxitin sodium, research has explored its use in peritoneal dialysis fluid. [] This approach aims to achieve therapeutic drug concentrations directly at the site of infection in patients undergoing peritoneal dialysis, potentially improving treatment outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。